Structural Differentiation: 3-Methoxybenzyl vs. 4-Methoxybenzyl Positional Isomerism in the 2H-Indazole Series
The primary structural distinction of 2-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole is the meta (3-position) methoxy substitution on the benzyl ring, in contrast to the widely studied para (4-position) methoxy analog (compound 31 in Huang et al., 2006). [1] While quantitative activity data for the target compound are absent from published peer-reviewed or patent literature, the 4-methoxy analog demonstrated significant anti-angiogenic effects. The meta substitution alters electron distribution and molecular geometry, potentially modifying interactions with biological targets such as VEGFR or other angiogenic kinases.
| Evidence Dimension | Substituent position (methoxy group on benzyl ring) |
|---|---|
| Target Compound Data | 3-methoxy (meta) substitution |
| Comparator Or Baseline | 2-(4-methoxybenzyl)-3-(4-methylphenyl)-2H-indazole (4-methoxy, para) as reported in Bioorg. Med. Chem. 2006 |
| Quantified Difference | Positional isomerism; no direct head-to-head activity data available for the 3-methoxy compound |
| Conditions | Structural comparison; activity data for comparator obtained from HUVEC tube formation and in vivo Matrigel plug assays |
Why This Matters
For procurement decisions, this positional isomer may offer a distinct selectivity or potency profile that cannot be extrapolated from the 4-methoxy analog, justifying its acquisition for primary screening or SAR expansion.
- [1] Huang, L.-J.; Shih, M.-F.; Chen, H.-S.; Pan, S.-L.; Teng, C.-M.; Lee, F.-Y.; Kuo, S.-C. Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. Bioorg. Med. Chem. 2006, 14 (2), 528–536. View Source
